Product packaging for 2-Methoxyethoxymethyl chloride(Cat. No.:CAS No. 3970-21-6)

2-Methoxyethoxymethyl chloride

Cat. No.: B142252
CAS No.: 3970-21-6
M. Wt: 124.56 g/mol
InChI Key: BIAAQBNMRITRDV-UHFFFAOYSA-N
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Description

Contextualization of 2-Methoxyethoxymethyl Chloride within Contemporary Organic Synthesis

In modern organic synthesis, the construction of complex molecules, such as pharmaceuticals and natural products, often requires a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent them from undergoing unwanted reactions. This compound is a key reagent in this context, used for the protection of hydroxyl groups. chemimpex.comchemicalbook.com

The MEM group, introduced by MEM chloride, is valued for its stability across a range of reaction conditions. chemicalbook.com The protection of an alcohol is typically achieved by deprotonating the alcohol with a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), followed by the addition of this compound. wikipedia.org This process forms a MEM ether, effectively shielding the hydroxyl group. The MEM group can later be removed (deprotected) under specific, often mild acidic conditions, using Lewis or Brønsted acids. wikipedia.orgwikipedia.org This selective removal allows for the unmasking of the hydroxyl group at the desired stage of a synthetic sequence.

The utility of MEM-Cl extends to its role as a versatile building block for creating chemical intermediates essential for the pharmaceutical and agrochemical industries. chemimpex.com Its ability to participate in nucleophilic substitution reactions makes it a valuable tool for chemists. chemimpex.com

Historical Development and Significance of the 2-Methoxyethoxymethyl (MEM) Protecting Group

The development of protecting groups has been a cornerstone of modern organic synthesis. The 2-Methoxyethoxymethyl (MEM) group, introduced via MEM chloride, emerged as a significant tool for chemists. It is often compared to the related methoxymethyl (MOM) protecting group. wikipedia.org Research and practical application have shown that MEM protecting groups are generally preferred over MOM groups, as they can be both installed and removed more easily under certain conditions. wikipedia.orgwikiwand.comwikipedia.org

A key feature contributing to the significance of the MEM group is the chelating ability of the MEM ether. thermofisher.krlookchem.comchemicalbook.com The internal oxygen atom can coordinate to metal ions, a property that is thought to accelerate the cleavage of the protecting group by Lewis acids. thermofisher.krchemicalbook.com This chelating effect also makes the MEM group useful as a stereodirecting group in certain organometallic reactions. A notable early example of this was in the stereocontrolled addition of a lithium compound to a carbonyl group during the synthesis of taxusin (B16899). thermofisher.krlookchem.comchemicalbook.com

The application of the MEM group is widespread and has been documented in the total synthesis of numerous complex molecules, including the antibiotic roxithromycin (B50055) and the toxic mushroom compound Orellanine. chemicalbook.comthermofisher.kr In peptide synthesis, it has been used to protect the hydroxyl groups of serine and threonine. thermofisher.krlookchem.com

Foundational Principles of Alkylating Agents in Synthetic Chemistry

An alkylating agent is a chemical compound that introduces an alkyl group into another molecule through a process called alkylation. vedantu.com This is a fundamental type of reaction in organic chemistry, essential for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Alkylating agents are characterized by their electrophilic nature, meaning they are attracted to electron-rich sites in other molecules (nucleophiles). mhmedical.com

The reactivity of alkylating agents allows them to form covalent bonds with various nucleophilic functional groups, including amines, hydroxyls, and phosphates. mhmedical.com The mechanism of alkylation can generally be categorized based on reaction kinetics, primarily as Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular). nih.gov

Sₙ1 Reactions: The rate of these reactions depends only on the concentration of the alkylating agent, which first forms a reactive carbocation intermediate. mhmedical.comnih.gov

Sₙ2 Reactions: The rate of these reactions is dependent on the concentrations of both the alkylating agent and the nucleophile. nih.gov

In the context of synthetic chemistry, the choice of alkylating agent and reaction conditions allows chemists to control the formation of new bonds with a high degree of precision. numberanalytics.com Catalytic alkylation methods have been developed to improve efficiency, selectivity, and reduce environmental impact compared to stoichiometric methods. numberanalytics.com

Role of this compound as a Versatile Reagent

This compound's primary role is as a protecting group reagent for alcohols, but its utility extends beyond this function. wikipedia.orgchemimpex.com It is a versatile building block in the synthesis of a wide array of chemical intermediates. chemimpex.com Its reactivity as a chloroalkyl ether enables its participation in various nucleophilic substitution reactions, making it a key component in the synthetic pathways for complex molecules. chemimpex.com

The compound's compatibility with a variety of functional groups enhances its usefulness in multi-step syntheses. chemimpex.com For example, it has been instrumental in the synthesis of pharmaceuticals like the antibiotic roxithromycin and in creating complex natural products. chemicalbook.comlookchem.com The MEM group's unique electronic and steric properties, including its ability to act as a chelating and stereodirecting group, further broaden its applicability in advanced organic and organometallic chemistry. thermofisher.krlookchem.comchemicalbook.com

Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₄H₉ClO₂
Molar Mass 124.57 g/mol sigmaaldrich.com
Appearance Colorless to pale yellow liquid wikipedia.orgchemimpex.comthermofisher.kraksci.com
Density 1.091 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Boiling Point 50-52 °C at 13 mmHg wikipedia.orgchemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.426-1.429 sigmaaldrich.comaksci.com
Flash Point 54 °C (129.2 °F) - closed cup sigmaaldrich.com
Solubility Hydrolyzes with water chemicalbook.comlookchem.com
CAS Number 3970-21-6 wikipedia.org

Spectroscopic Data of this compound

Spectroscopy TypeData Highlights
¹H NMR Spectrum available chemicalbook.com
¹³C NMR Spectrum available mdpi.com
Mass Spectrometry Experimental GC-MS data shows top 5 peaks at m/z 45, 59, 58, 60, and 29. nih.gov
Infrared (IR) Spectroscopy Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClO2 B142252 2-Methoxyethoxymethyl chloride CAS No. 3970-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAQBNMRITRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063250
Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3970-21-6
Record name 1-(Chloromethoxy)-2-methoxyethane
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Record name Methoxyethoxymethyl chloride
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Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Record name 1-chloro-2,5-dioxahexane
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Record name 2-METHOXYETHOXYMETHYL CHLORIDE
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Synthetic Methodologies for 2 Methoxyethoxymethyl Chloride

Classical Preparative Routes and Optimization Studies

The foundational method for preparing 2-Methoxyethoxymethyl chloride involves the reaction of 2-Methoxyethanol (B45455) with a source of formaldehyde (B43269) in the presence of anhydrous hydrogen chloride. Current time information in Bangalore, IN. This approach has been extensively studied to maximize yield and purity.

The classical synthesis of this compound is achieved through the chloromethylation of 2-Methoxyethanol. Current time information in Bangalore, IN. This process typically involves reacting 2-Methoxyethanol with paraformaldehyde or s-trioxane by bubbling dry hydrogen chloride (HCl) gas through the mixture. chemicalbook.com The key steps in this procedure are:

Reactant Combination : 2-Methoxyethanol and a formaldehyde source like paraformaldehyde are combined in a reactor. Current time information in Bangalore, IN.

HCl Introduction : Anhydrous HCl gas is then introduced into the cooled mixture. Current time information in Bangalore, IN.

Reaction Monitoring : The mixture is stirred until it becomes a clear, homogeneous solution, which indicates the reaction is complete. Current time information in Bangalore, IN.

Purification : The final product is purified by fractional distillation under reduced pressure to remove impurities such as unreacted methoxyethanol, formaldehyde, and HCl. chemicalbook.comgoogle.com

Strict anhydrous conditions are crucial to prevent the hydrolysis of the product and to avoid side reactions.

The chloromethylation of 2-Methoxyethanol is an exothermic reaction that proceeds via a bimolecular nucleophilic substitution mechanism. Current time information in Bangalore, IN. Efficient synthesis requires careful management of several process parameters. The reaction time is a key variable, with laboratory-scale preparations typically requiring 4 to 6 hours for complete conversion. Current time information in Bangalore, IN. In industrial settings, this can be optimized to as little as 4 hours. Continuous flow systems can be employed in industrial production to improve heat dissipation and maintain steady HCl introduction. Current time information in Bangalore, IN.

The yield and purity of this compound are highly sensitive to reactant ratios and temperature. An optimized molar ratio of 2-Methoxyethanol to paraformaldehyde is reported to be 1:1.2. Current time information in Bangalore, IN.

Temperature control is critical to prevent thermal decomposition and unwanted side reactions like polymerization. Current time information in Bangalore, IN. The reaction is typically maintained at a low temperature, between 10–15°C for laboratory scale and 15-20°C for industrial scale, as exceeding 25°C can lead to a decrease in yield due to hydrolysis. Current time information in Bangalore, IN. Following these optimized parameters can result in purities of over 94% on a lab scale and up to 99% on an industrial scale. Current time information in Bangalore, IN.

Below is an interactive table summarizing the key parameters for the synthesis of this compound.

ParameterLaboratory ScaleIndustrial Scale
Temperature 10–15°C15–20°C
Reaction Time 6 hours4 hours
Purity 94%99%

The data in this table is based on findings from referenced materials. Current time information in Bangalore, IN.

Alternative Synthetic Strategies and Innovations

Research into the synthesis of this compound has led to the development of alternative methods aimed at improving safety and efficiency.

Innovations in this field include the development of processes for producing low-volatility halomethylating agents, which can reduce the formation of toxic by-products like bis(chloromethyl) ether. google.com One such method involves the reaction of an acetal (B89532), such as bis(2-methoxyethoxy)methane, with a halogenating agent. google.com This precursor acetal can be synthesized from 2-methoxyethanol and paraformaldehyde. google.com This two-step process allows for the production of high-purity 1-chloromethoxy-2-methoxyethane with significantly reduced levels of carcinogenic impurities. google.com Another innovative approach involves the use of catalytic trimethylchlorosilane, which can replace HCl gas in some setups, thereby reducing the risks of corrosion. rsc.org

Alternative halogenating agents have been explored to circumvent some of the challenges associated with using anhydrous HCl. Thionyl chloride (SOCl₂) can be used to react with 2-methoxyethanol, offering advantages such as faster reaction kinetics (2–3 hours) and higher yields (96–98%). Current time information in Bangalore, IN. However, the toxicity of thionyl chloride necessitates stringent safety protocols. Current time information in Bangalore, IN.

The use of thionyl bromide (SOBr₂) has also been investigated as a halogenating agent in the synthesis of related α-haloalkyl ethers from acetal precursors. google.com This method, which can also be catalyzed by N,N-di-lower alkyl-lower alkanoylamides like N,N-dimethylformamide, provides another route to these valuable synthetic intermediates. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to chemical syntheses to reduce environmental impact and enhance safety. The traditional synthesis of this compound, which involves bubbling anhydrous hydrogen chloride (HCl) gas through a mixture of 2-methoxyethanol and paraformaldehyde, presents several hazards and efficiency challenges. Greener alternatives aim to mitigate these issues.

One significant advancement is the adoption of continuous flow systems . These systems offer superior control over reaction parameters, such as temperature and mixing, which is crucial for the exothermic chloromethylation process. The improved heat dissipation minimizes the formation of byproducts, and the steady introduction of reagents enhances reaction efficiency and safety compared to batch processing. A study on the synthesis of ionic liquids incorporating the (2-methoxyethoxy)methyl group using a simple microreactor system highlighted that conversion rates are significantly faster than in batch systems due to the reduced diffusion distance in the tube reactor. rsc.orgamazonaws.com

Another green approach focuses on replacing hazardous reagents. For instance, trimethylchlorosilane can be used as a catalytic substitute for HCl gas, which helps in reducing corrosion risks associated with gaseous HCl. Alternative chlorinating agents to the standard HCl/paraformaldehyde method include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). While these reagents also require careful handling, they can offer benefits in terms of yield and scalability under specific conditions. The use of such alternative reagents avoids the direct handling of toxic HCl gas, aligning with green chemistry principles of utilizing less hazardous substances.

The following table compares different synthetic methods, highlighting aspects relevant to green chemistry considerations:

Method Reagents Key Advantages Yield (%) Purity (%)
Traditional Batch 2-Methoxyethanol, Paraformaldehyde, HCl gasHigh scalability9494
Flow Chemistry 2-Methoxyethanol, Paraformaldehyde, HCl gasEnhanced safety and control, faster reactionVariesVaries
Alternative Reagent 2-Methoxyethanol, Thionyl Chloride (SOCl₂)Avoids gaseous HCl9896
Alternative Reagent 2-Methoxyethanol, Phosphorus Oxychloride (POCl₃)Milder chlorinating agent9092
Data sourced from multiple studies and may vary based on specific reaction conditions.

Purity Assessment and Isolation Techniques in Laboratory Synthesis

The purity of this compound is critical for its successful application in subsequent reactions, as impurities can lead to side reactions and lower yields.

Distillation and Purification Methodologies

The primary method for purifying crude this compound is fractional distillation under reduced pressure . chemicalbook.com This technique is effective for separating the desired product from less volatile impurities. Key parameters for this purification include:

Boiling Point: 50–52 °C at a reduced pressure of 13 mmHg. chemicalbook.com

Impurities Removed: Common impurities include unreacted 2-methoxyethanol, formaldehyde (from the decomposition of paraformaldehyde), and residual HCl. chemicalbook.com Polymeric ethers that may form due to overheating are also removed.

If the crude product is significantly impure, a preliminary purification step may be performed. This involves diluting the mixture with a non-polar solvent like pentane, drying it over a desiccant such as magnesium sulfate (B86663) (MgSO₄), and then evaporating the solvent before proceeding to vacuum distillation. chemicalbook.comguidechem.com Throughout the distillation process, it is important to monitor for any discoloration of the liquid, which could indicate thermal decomposition.

Analytical Verification of Synthetic Products

After purification, the identity and purity of the synthesized this compound must be confirmed using analytical methods. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography (GC) is a common method for assessing purity, with results often indicating a purity of >92.5% or higher for commercial grades. thermofisher.kr For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) provides both purity information and structural confirmation by identifying the molecular weight of the compound and its fragmentation pattern. nih.gov The mass spectrum of MEM-Cl shows characteristic peaks, with major fragments observed at m/z values of 45 and 59. nih.gov

Spectroscopic methods are indispensable for structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to confirm the presence of all proton environments in the molecule. The expected signals include a singlet for the methoxy (B1213986) (CH₃) group protons, and multiplets for the two methylene (B1212753) (CH₂) groups of the ethoxy moiety and a singlet for the chloromethyl (OCH₂Cl) group protons. thieme-connect.deguidechem.com

¹³C NMR provides information on the carbon skeleton. Characteristic peaks confirm the methoxy carbon, the two ethoxy carbons, and the chloromethyl carbon. nih.govthieme-connect.deguidechem.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present. The FT-IR spectrum of MEM-Cl will show strong characteristic C-O-C stretching vibrations, typically in the range of 1100–1250 cm⁻¹. nih.gov

The refractive index is another physical property used for quick purity validation, with a typical value of 1.426–1.428 for high-purity MEM-Cl.

The table below summarizes the key analytical techniques and their purpose in verifying the synthetic product.

Analytical Technique Purpose Typical Findings
Gas Chromatography (GC) Purity AssessmentShows percentage purity of the sample. thermofisher.kr
GC-Mass Spectrometry (GC-MS) Purity and Structural ConfirmationProvides mass-to-charge ratio and fragmentation pattern. nih.gov
¹H NMR Spectroscopy Structural ElucidationConfirms proton environments (CH₃, OCH₂, OCH₂Cl). thieme-connect.de
¹³C NMR Spectroscopy Structural ElucidationConfirms carbon environments. nih.govthieme-connect.de
FT-IR Spectroscopy Functional Group IdentificationShows characteristic C-O-C stretching bands. nih.gov
Refractive Index Purity CheckValue should be within the range of 1.426–1.428.

Strategic Utility of the MEM Group for Hydroxyl Functionalities

The 2-Methoxyethoxymethyl (MEM) group is a widely employed protecting group for alcohols due to its robust nature under a variety of reaction conditions and its versatile deprotection methods. total-synthesis.com As an acetal, it effectively shields the hydroxyl group from unwanted reactions. total-synthesis.com

Mechanism of MEM Ether Formation: Nucleophilic Substitution via Alkoxides

The introduction of the MEM group onto a hydroxyl functionality proceeds via a well-established mechanism analogous to the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction is a bimolecular nucleophilic substitution (SN2) process. wikipedia.org

The first step involves the deprotonation of the alcohol (R-OH) by a base to form a more nucleophilic alkoxide ion (R-O⁻). khanacademy.org This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of this compound. wikipedia.org The reaction proceeds via a backside attack, leading to the displacement of the chloride leaving group and the formation of the MEM ether (R-O-MEM). byjus.comwikipedia.org The adjacent oxygen atom in the MEM chloride facilitates the departure of the chloride, creating a highly electrophilic oxonium ion, which enhances the reaction rate. total-synthesis.com

Reagent Selection for MEM Ether Introduction: Non-Nucleophilic Bases

The choice of base is critical for the successful formation of MEM ethers. To prevent competition with the desired SN2 reaction, where the base might act as a nucleophile itself and react with the this compound, a sterically hindered, non-nucleophilic base is typically employed. wikipedia.org

One of the most common bases used for this purpose is N,N-diisopropylethylamine (DIPEA), also known as Hünig's base. wikipedia.orgwikipedia.org Due to the steric bulk of its isopropyl groups, DIPEA is a poor nucleophile but an effective proton scavenger. wikipedia.org This combination of properties allows it to deprotonate the alcohol to form the necessary alkoxide without interfering with the subsequent alkylation step. wikipedia.org The reaction is typically carried out in a non-polar aprotic solvent like dichloromethane (B109758). wikipedia.org Stronger bases such as sodium hydride (NaH) can also be used to ensure complete formation of the alkoxide before the addition of MEM chloride. total-synthesis.com

BaseCommon AbbreviationKey CharacteristicsTypical Solvent
N,N-DiisopropylethylamineDIPEA, Hünig's BaseSterically hindered, non-nucleophilic weak baseDichloromethane (CH₂Cl₂)
Sodium HydrideNaHStrong, non-nucleophilic baseTetrahydrofuran (THF)
Table 1. Common bases used for the introduction of the MEM protecting group.

Compatibility of MEM with Diverse Functional Groups in Complex Substrates

A key advantage of the MEM protecting group is its stability across a broad spectrum of reaction conditions, which allows for extensive chemical manipulation of other parts of a complex molecule. total-synthesis.com MEM ethers are generally stable to:

Strongly basic conditions (e.g., LDA, t-BuOK). spcmc.ac.in

Nucleophilic reagents, including organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents. spcmc.ac.inmasterorganicchemistry.com

Nucleophilic reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). spcmc.ac.in

Many oxidizing agents. total-synthesis.comspcmc.ac.in

This stability profile makes the MEM group particularly valuable in multistep syntheses where other protecting groups might be labile. For instance, its resistance to basic and nucleophilic conditions allows for transformations such as ester saponification, Grignard additions, or reductions with complex metal hydrides to be performed on other parts of the molecule without affecting the protected hydroxyl group.

Advanced Deprotection Strategies for MEM Ethers

The removal of the MEM group, or deprotection, can be achieved under various acidic conditions, providing flexibility in synthetic planning. wikipedia.org The choice of deprotection agent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Acid-Catalyzed Cleavage Mechanisms: Brønsted and Lewis Acids

The cleavage of MEM ethers is catalyzed by both Brønsted and Lewis acids. wikipedia.org

Brønsted Acids : In the presence of a Brønsted acid (a proton donor) such as trifluoroacetic acid (TFA) or aqueous formic acid, the deprotection mechanism begins with the protonation of one of the ether oxygen atoms. total-synthesis.com Protonation of the oxygen atom adjacent to the methoxyethyl group is typically favored. This protonation creates a good leaving group, which is then cleaved to regenerate the original alcohol and form a resonance-stabilized oxonium cation. This intermediate is subsequently quenched by water or another nucleophile present in the reaction mixture. total-synthesis.com Generally, stronger acidic conditions are required to cleave MEM ethers compared to other acetal-based protecting groups like MOM or THP. total-synthesis.com

Lewis Acids : Lewis acids (electron-pair acceptors) are particularly effective for the cleavage of MEM ethers. total-synthesis.com The presence of the second ether oxygen in the MEM group allows for bidentate chelation with a metal-based Lewis acid. total-synthesis.comlookchem.com This chelation enhances the lability of the acetal, facilitating its cleavage under milder conditions than those required for simple acetals like MOM ethers. The Lewis acid coordinates to both oxygen atoms, weakening the C-O bonds and promoting the release of the protected alcohol. total-synthesis.com

Application of Zinc(II) Bromide and Titanium(IV) Chloride

Several Lewis acids are effective for the deprotection of MEM ethers, with Zinc(II) bromide (ZnBr₂) and Titanium(IV) chloride (TiCl₄) being prominent examples. total-synthesis.com

Zinc(II) Bromide (ZnBr₂) : ZnBr₂ is a mild Lewis acid that can selectively cleave MEM ethers, often in the presence of other acid-sensitive groups. thieme-connect.de The reaction is typically carried out in an inert solvent such as dichloromethane (CH₂Cl₂). commonorganicchemistry.com The chelation of the zinc center to the two oxygen atoms of the MEM group is thought to accelerate the cleavage. lookchem.com

Titanium(IV) Chloride (TiCl₄) : TiCl₄ is a stronger Lewis acid that can be used for the cleavage of more robust MEM ethers. thieme-connect.de The reaction is also typically performed in dichloromethane, often at low temperatures (e.g., 0 °C) to control reactivity. thieme-connect.denih.gov The high Lewis acidity of TiCl₄ makes it a very effective reagent for this transformation. nih.gov

Lewis AcidTypical ConditionsNotes
Zinc(II) Bromide (ZnBr₂)CH₂Cl₂, room temperatureMild conditions, good for substrates with other acid-labile groups. thieme-connect.decommonorganicchemistry.com
Titanium(IV) Chloride (TiCl₄)CH₂Cl₂, 0 °C to room temperatureStronger Lewis acid, effective for more stable MEM ethers. thieme-connect.de
Table 2. Selected Lewis acids for the deprotection of MEM ethers.

Reactivity and Mechanistic Investigations of 2 Methoxyethoxymethyl Chloride Beyond Protecting Group Chemistry

Role in Nucleophilic Substitution Reactions

2-Methoxyethoxymethyl chloride is an effective electrophile in nucleophilic substitution reactions due to the presence of a good leaving group (chloride) and an adjacent oxygen atom that can stabilize a partial positive charge on the carbon atom.

The reaction of this compound with alkoxide ions is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgucalgary.ca The alkoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new carbon-oxygen bond, resulting in a MEM-protected ether. wikipedia.orgbyjus.com

The general mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. wikipedia.orgutexas.edu For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions, a condition which this compound fulfills. ucalgary.camasterorganicchemistry.com The alkoxide can be primary, secondary, or even tertiary. wikipedia.org

Typically, the alcohol is first deprotonated using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form the more reactive alkoxide ion before the addition of this compound. wikipedia.org

This compound is classified as a chloroalkyl ether and is utilized as an alkylating agent in organic synthesis. wikipedia.orgguidechem.com Its primary application in this context is the introduction of the 2-methoxyethoxymethyl (MEM) group to protect hydroxyl functionalities. wikipedia.orgchemicalbook.com The MEM group is valued for its stability under a variety of reaction conditions and can be selectively removed under aprotic conditions. chemicalbook.comsigmaaldrich.com

The alkylating behavior of MEM-Cl is central to its function as a protecting group reagent. The reaction involves the nucleophilic attack of an alcohol's oxygen atom on the electrophilic carbon of the MEM-Cl, leading to the formation of a stable ether linkage. This process effectively "masks" the hydroxyl group, preventing it from participating in subsequent reactions.

Formation of Ionic Liquids and Quaternary Salts

Recent research has explored the use of this compound in the synthesis of functionalized ionic liquids (ILs). These novel ILs, equipped with a 2-methoxyethoxymethyl group, exhibit unique properties and potential applications. acs.org

The synthesis of these specialized ionic liquids is achieved through the quaternization of various nitrogen-containing bases (N-bases), such as 1-methylimidazole (B24206) and 1-methylpyrrolidine, with this compound. acs.orgresearchgate.net The reaction leads to the formation of a quaternary ammonium (B1175870) salt, which is the core structure of the ionic liquid. acs.org

A subsequent anion exchange step, often with lithium bis(trifluoromethanesulfonyl)amide (LiNTf₂), is typically employed to introduce the desired anion and complete the synthesis of the ionic liquid. acs.org The use of a microreactor system has been shown to be an efficient method for this synthesis, offering faster conversion rates compared to traditional batch systems. acs.org

The following table summarizes the synthesis of a 2-Methoxyethoxymethyl-equipped ionic liquid:

Reactant 1Reactant 2Anion SourceProduct
This compound1-MethylpyrrolidineLiNTf₂1-((2-methoxyethoxy)methyl)-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)amide

Data sourced from Nokami et al., 2014. amazonaws.com

The formation of ionic liquids from this compound and amines proceeds through a nucleophilic substitution reaction where the amine acts as the nucleophile. The nitrogen atom of the amine attacks the electrophilic carbon of the MEM-Cl, displacing the chloride ion and forming a new carbon-nitrogen bond. This results in the formation of a quaternary ammonium cation. acs.org

Kinetic studies have shown that the reaction rates in a microreactor system are significantly faster than in a batch system. acs.org This is attributed to the smaller diffusion distance in the microtube reactor, which enhances the reaction efficiency. acs.org The reaction is typically carried out in a solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF). acs.org

The following table presents a comparison of reaction times and yields for the synthesis of an ionic liquid in batch versus flow systems:

SystemReactantsReaction TimeNMR Yield
BatchMEMCl, 1-Methylpyrrolidine1.0 min>99%
FlowMEMCl, 1-Methylpyrrolidine1.0 min>99%

Data based on kinetic studies by Nokami et al., 2014. acs.org

Studies on Decomposition Pathways and Stability Under Varied Conditions

This compound is stable under normal storage conditions, typically in a dry, cool, and well-ventilated place away from heat and ignition sources. fishersci.comaspirasci.com However, it is sensitive to moisture and can decompose under certain conditions. chemicalbook.com

Under thermal stress, such as in a fire, this compound can decompose to produce hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. fishersci.com Thermal decomposition can also lead to the release of other irritating gases and vapors. fishersci.com

The compound is also susceptible to hydrolysis in the presence of water. chemicalbook.comchemdad.com Under acidic conditions (pH < 3), it hydrolyzes to form methoxyethoxy methanol (B129727) and hydrochloric acid. This reactivity is a key aspect of the deprotection of MEM-protected alcohols, which is often achieved using Lewis or Brønsted acids. wikipedia.org

The following table summarizes the decomposition products of this compound under different conditions:

ConditionDecomposition Products
Thermal DecompositionCarbon monoxide, Carbon dioxide, Hydrogen chloride gas
Acidic HydrolysisMethoxyethoxy methanol, Hydrochloric acid

Data compiled from multiple sources. fishersci.com

Thermal Decomposition and Byproduct Identification

This compound is known to be thermally labile, undergoing decomposition at temperatures exceeding 50°C. This thermal degradation can lead to the formation of several byproducts, posing potential hazards and impacting reaction purity if not properly controlled. The primary decomposition products identified are hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO2). thermofisher.commasterorganicchemistry.comfishersci.com

In the event of combustion, these same gaseous products are expected. fishersci.com Furthermore, under conditions of overheating, there is a potential for the formation of polymeric ether compounds, although specific structural identification of these polymers is not extensively detailed in the available literature.

A comprehensive analysis of the thermal decomposition of MEM-Cl, ideally through techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), would provide a more complete profile of the degradation products and their relative abundances. Such studies are essential for a thorough risk assessment and for optimizing reaction conditions where elevated temperatures are necessary.

Table 1: Identified Thermal Decomposition Byproducts of this compound

ByproductChemical FormulaPhysical State (at STP)
Hydrogen ChlorideHClGas
Carbon MonoxideCOGas
Carbon DioxideCO2Gas
Polymeric EthersNot specifiedNot specified

Note: STP - Standard Temperature and Pressure

Hydrolytic Stability under Acidic Conditions

The hydrolytic stability of this compound is significantly influenced by the pH of the aqueous environment. In acidic conditions, specifically at a pH below 3, MEM-Cl undergoes hydrolysis to yield 2-methoxyethanol (B45455) and formaldehyde (B43269), with the concurrent formation of hydrochloric acid. This reaction is fundamental to the utility of the MEM group as a protecting group for alcohols, as its cleavage is intentionally brought about by treatment with acid.

The generally accepted mechanism for the acid-catalyzed cleavage of ethers, which is applicable to MEM-Cl, involves the initial protonation of the ether oxygen by a strong acid. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org This protonation converts the alkoxy group into a better leaving group (an alcohol). Subsequently, a nucleophile, in this case water, attacks the electrophilic carbon, leading to the cleavage of the C-O bond and the formation of the hydrolysis products. For primary ethers like MEM-Cl, this process typically proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org

Table 2: Products of Acid-Catalyzed Hydrolysis of this compound

ReactantReagentsProducts
This compoundWater (H₂O), Acid (H⁺, pH < 3)2-Methoxyethanol, Formaldehyde, Hydrochloric Acid (HCl)

Applications of 2 Methoxyethoxymethyl Chloride in Advanced Chemical Synthesis and Materials Science

Complex Molecule Synthesis

The synthesis of complex molecules, particularly those with multiple functional groups, often necessitates the use of protecting groups to temporarily mask reactive sites and enable selective transformations. The MEM group, introduced by 2-Methoxyethoxymethyl chloride, is a cornerstone in this field due to its stability across a broad spectrum of reaction conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.

Natural Product Synthesis

The utility of this compound is prominently showcased in the total synthesis of numerous natural products. The MEM group's resilience allows for intricate molecular manipulations on other parts of the molecule without affecting the protected hydroxyl group.

A notable example is the semi-synthesis of the macrolide antibiotic Roxithromycin (B50055) . In this process, the oxime hydroxyl group of Erythromycin A oxime is alkylated with this compound in the presence of a base to form the corresponding MEM ether. nih.govacs.orgnih.govsemanticscholar.org This modification enhances the drug's acid stability and pharmacokinetic profile compared to its predecessor, erythromycin.

Reactant Reagent Product Reference
Erythromycin A oximeThis compoundRoxithromycin nih.govacs.orgnih.govsemanticscholar.org

Enantioselective Synthesis of Complex Derivatives

In the realm of enantioselective synthesis, where the precise three-dimensional arrangement of atoms is paramount, protecting groups can play a crucial role in directing the stereochemical outcome of a reaction. The MEM group, in certain contexts, can act as a stereodirecting element. nih.gov

An exemplary case is the enantioselective synthesis of a derivative of Aetheramide A , a potent anti-HIV agent. In this multi-step synthesis, a phenol (B47542) is protected as its MEM ether using this compound and a non-nucleophilic base. nih.gov While the primary role of the MEM group in this instance is to mask the reactive phenol, its presence can influence the conformational preferences of the molecule, thereby impacting the stereoselectivity of subsequent transformations. The synthesis of this complex derivative relies on a series of key asymmetric reactions, including dihydroxylation, allylation, and aldol (B89426) reactions, to construct the chiral centers. nih.gov

Oligonucleotide and Nucleoside Chemistry

The synthesis of oligonucleotides and nucleosides is a field that heavily relies on a sophisticated protecting group strategy to differentiate between multiple reactive hydroxyl and amino functionalities. This compound has found a niche in this area, offering an alternative to more traditional protecting groups.

Protection of Base Residues and Hydroxyl Functions in Oligoribonucleotides

In a seminal study by Ito, Yoshikawa, and Takaku in 1984, the use of the methoxyethoxymethyl (MEM) group for the protection of both the base residues and the hydroxyl functions in oligoribonucleotide synthesis was reported. nih.govjst.go.jp This work highlighted the potential of MEM-Cl as a versatile reagent in this complex area of synthesis. The ability to protect multiple sites with a single type of protecting group that can be removed under specific conditions simplifies the synthetic scheme.

Peptide Synthesis

The chemical synthesis of peptides requires the temporary protection of the α-amino group, the C-terminal carboxyl group, and any reactive side-chain functionalities of the constituent amino acids. While a wide array of protecting groups have been developed for this purpose, the application of this compound is not as prominently documented as in other areas of synthesis.

Protection of Hydroxyl Groups in Serine and Threonine Residues

In the intricate process of peptide synthesis, reactive functional groups within amino acid side chains must be temporarily masked to prevent unwanted side reactions. wikipedia.org this compound (MEM-Cl) serves as a crucial reagent for this purpose, specifically for protecting the hydroxyl (-OH) groups of serine and threonine residues. fishersci.cachemicalbook.com The resulting 2-methoxyethoxymethyl (MEM) ether is stable under a variety of reaction conditions used during peptide chain elongation. chemicalbook.comsigmaaldrich.com

The protection process typically involves the deprotonation of the alcohol with a non-nucleophilic base, followed by the addition of this compound. wikipedia.org This creates a MEM ether, effectively shielding the hydroxyl group. A key advantage of the MEM group is that it can be selectively cleaved under aprotic conditions, often using Lewis or Brønsted acids, without affecting other protecting groups or the peptide backbone. sigmaaldrich.comwikipedia.orgwikipedia.org This orthogonality is critical for the successful synthesis of complex peptides. While benzyl (B1604629) ethers are also common for protecting serine and threonine, the MEM group offers an alternative with different cleavage conditions, providing flexibility in synthetic strategy. peptide.com

Pharmaceutical and Agrochemical Intermediates

This compound is a versatile chemical building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. chem-iso.comguidechem.com It functions as a key intermediate, allowing for the introduction of the methoxyethoxymethyl group into a target molecule. guidechem.com This modification can be crucial for altering the properties of the final product, such as enhancing its solubility, stability, or bioavailability, which are critical factors in the design of effective drugs and agrochemicals. chem-iso.com Its role as a protecting agent for alcohols and amines is fundamental in multi-step syntheses, ensuring that specific chemical transformations occur at the desired locations within a molecule. guidechem.com

Synthesis of Quinoline (B57606) Derivatives

This compound is employed in the synthesis of quinoline derivatives. biosynth.com Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many biologically active substances and are significant in medicinal chemistry. rsc.orgnbinno.com The introduction of a 2-methoxyethoxymethyl group can be a step in the multi-stage synthesis of complex quinoline-based molecules, modifying the properties of the final compound. biosynth.com The synthesis of these derivatives often involves intricate pathways where protecting groups are necessary to achieve the desired structure and reactivity. pharmaguideline.comresearchgate.net

Modification of Antibiotics

A significant application of this compound is in the chemical modification of existing antibiotics. chemicalbook.comresearchgate.net This strategy is employed to enhance the efficacy, alter the spectrum of activity, or improve the pharmacokinetic properties of the parent drug. A notable example is its use in the synthesis of the side chain for roxithromycin, a macrolide antibiotic. fishersci.cachemicalbook.com By reacting with a hydroxyl group on the antibiotic scaffold, MEM-Cl introduces the MEM ether, which can fundamentally change the molecule's interaction with its biological target or its resistance to degradation. This process of semi-synthesis allows for the creation of new antibiotic variants with improved therapeutic profiles from naturally occurring compounds. researchgate.net

Research in Polymer Chemistry and Materials Science

The unique chemical structure of this compound, featuring a reactive chloromethyl group and a flexible methoxyethoxy chain, makes it a valuable reagent in polymer chemistry and materials science. guidechem.com It is used to introduce methoxyethoxy functionalities into macromolecular structures, which can significantly influence the final properties of the material. chem-iso.com

Development of Novel Polymers with Tailored Characteristics

By incorporating the methoxyethoxymethyl group into polymer chains, researchers can tailor the physical and chemical properties of the resulting materials. chem-iso.com For instance, the introduction of ether linkages can enhance the solubility of polymers in certain solvents or influence their thermal properties. chem-iso.com This is particularly relevant in the development of thermosensitive polymers, such as those based on poly(2-(2-methoxyethoxy)ethyl methacrylate) (poly(MEO2MA)), which exhibit sharp thermal transitions and are being explored for biomedical applications like hydrogel dressings. researchgate.net The ability to precisely modify polymer structures with reagents like this compound is a key strategy in designing "smart" materials that respond to environmental stimuli.

Role in Coatings and Adhesives Research

While direct, extensive research detailing the specific use of this compound in coatings and adhesives is not broadly published in the available literature, its function in polymer modification has implications for these fields. The introduction of ether groups into a polymer backbone, facilitated by reagents like MEM-Cl, can impact key properties relevant to coatings and adhesives, such as adhesion, flexibility, and solvent compatibility. For example, thermosensitive copolymers based on related acrylate (B77674) monomers are being developed for various material sectors, which could include advanced coatings or responsive adhesives. rsc.org The ability to tailor polymer characteristics at the molecular level is fundamental to creating next-generation coatings and adhesives with specialized performance attributes.

Interactive Data Table: Applications of this compound

SectionApplication AreaSpecific UseKey Outcome/Benefit
5.3.1 Peptide SynthesisProtection of -OH groups in Serine & ThreoninePrevents unwanted side reactions; enables synthesis of complex peptides. fishersci.cachemicalbook.com
5.4.1 Pharmaceutical SynthesisIntermediate in quinoline derivative synthesisCreation of complex, biologically active heterocyclic compounds. biosynth.com
5.4.2 Pharmaceutical SynthesisModification of antibiotics (e.g., Roxithromycin)Enhances efficacy and pharmacokinetic properties of drugs. fishersci.cachemicalbook.com
5.5.1 Polymer ChemistryMonomer/Polymer modificationDevelopment of novel polymers with tailored solubility and thermal properties. chem-iso.comresearchgate.net

Specialty Chemical Formulation

In the realm of specialty chemical formulation, this compound (MEM-Cl) serves as a crucial reagent, primarily for the introduction of the 2-methoxyethoxymethyl (MEM) protecting group. This function is particularly valuable in the multi-step synthesis of complex organic molecules, such as those found in pharmaceuticals and agrochemicals. wikipedia.org The MEM group temporarily masks reactive hydroxyl groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. Its utility in specialty formulations stems from its ability to impart specific characteristics of solubility and, most significantly, stability to chemical intermediates. total-synthesis.com

Enhancement of Solubility and Stability in Targeted Products

The introduction of the MEM group onto a molecule can modify its physicochemical properties, notably its stability under a wide range of reaction conditions and, to some extent, its solubility in various solvents.

Enhancement of Stability

The foremost application of this compound in chemical synthesis is to enhance the stability of complex molecules during their construction. total-synthesis.com By converting a reactive hydroxyl group (-OH) into a MEM ether, the group is effectively shielded from a variety of chemical environments it would otherwise react with. This protective function is critical for achieving high yields and purity in the final product.

The stability of the MEM ether is a key feature; it is robust in the presence of numerous reagents that are commonly used in organic synthesis. total-synthesis.comspcmc.ac.in This allows for a broad range of subsequent chemical transformations to be performed on other parts of the molecule without disturbing the protected alcohol. The MEM group is valued for its stability across a range of reaction conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents. total-synthesis.comspcmc.ac.in

The following table summarizes the stability of MEM-protected alcohols under various chemical conditions, highlighting their utility in complex synthetic pathways.

Reagent ClassSpecific ExamplesStability of MEM EtherCitation
Strong Bases n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA)Stable total-synthesis.comspcmc.ac.in
Organometallics Grignard reagents (RMgX), Organolithium reagents (RLi)Stable total-synthesis.comspcmc.ac.in
Nucleophilic Reductants Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄)Stable spcmc.ac.in
Oxidizing Agents Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂)Stable spcmc.ac.in
Wittig Reagents Phosphonium ylidesStable spcmc.ac.in

This table is interactive. Click on headers to sort.

While highly stable, a crucial aspect of the MEM group is that it can be selectively removed, or "deprotected," under specific and often mild acidic conditions to regenerate the original hydroxyl group at the desired stage of the synthesis. wikipedia.org This cleavage is often facilitated by Lewis acids (e.g., zinc bromide, titanium(IV) chloride) or Brønsted acids. thieme-connect.de An important feature of the MEM group is the ability of the ether oxygens to chelate with a Lewis acid, which enhances the rate of this selective cleavage. thieme-connect.de This controlled lability ensures the protecting group can be removed without compromising the integrity of the rest of the molecule. thieme-connect.de

Enhancement of Solubility

The chemical structure of the MEM group (CH₃OCH₂CH₂OCH₂–) contains ether linkages which can influence the solubility of the parent molecule. The oxygen atoms in the ether groups are capable of acting as hydrogen bond acceptors, which can increase a molecule's affinity for polar solvents. While this compound is primarily used for its protective capabilities, the resulting modification can impart changes to a molecule's solubility profile.

The structural features of the MEM group contribute to this effect as detailed in the table below.

Structural ComponentChemical FormulaPropertyContribution to Solubility
Methoxy (B1213986) Group-OCH₃PolarCan participate in hydrogen bonding with polar solvents.
Ethoxy Linkage-OCH₂CH₂O-PolarIncreases the number of hydrogen bond acceptors, enhancing hydrophilicity.
Alkyl Chain-CH₂CH₂-NonpolarContributes a degree of lipophilicity.

This table outlines the components of the MEM group and their general contribution to a molecule's solubility characteristics.

Although the introduction of ether functionalities can enhance solubility in certain polar media, the primary documented role of MEM-Cl in advanced chemical synthesis remains the strategic protection and stabilization of intermediates. total-synthesis.comsigmaaldrich.com

Analytical and Spectroscopic Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of 2-Methoxyethoxymethyl chloride. Both ¹H NMR and ¹³C NMR are used to confirm the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopy provides detailed information about the proton environments. The spectrum of MEM-Cl typically displays three distinct signals corresponding to the different types of protons in the molecule: the methyl (CH₃), the two methylene (B1212753) groups of the ethoxy moiety (OCH₂CH₂O), and the chloromethyl group (OCH₂Cl). The integration of these signals confirms the 3:4:2 ratio of protons, consistent with the compound's structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows characteristic peaks that confirm the presence of the methoxy (B1213986) carbon, the two distinct carbons of the ethoxy bridge, and the carbon of the chloromethyl group.

Table 1: Typical ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Assignment
~5.5 Singlet O-CH₂-Cl
~3.7 Multiplet O-CH₂-CH₂-O
~3.5 Multiplet O-CH₂-CH₂-O

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to assess its purity. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying the compound and any potential impurities by providing both retention time and a mass spectrum.

Under electron ionization (EI), the molecule fragments in a predictable manner. The mass spectrum does not typically show a strong molecular ion peak (M⁺) due to the lability of the chloroether moiety. However, the fragmentation pattern is characteristic of the compound's structure. Experimental GC-MS data reveals a specific set of fragment ions that are used for confirmation. nist.gov

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Relative Intensity Putative Fragment Assignment
59 High [CH₃OCH₂CH₂]⁺
45 High [CH₂OCH₃]⁺

Source: Based on experimental GC-MS data showing top peaks at m/z 45, 59, 58, 60, and 29.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides valuable information by detecting the characteristic vibrations of specific bonds. For MEM-Cl, the most significant feature is the presence of strong C-O-C (ether) linkages. The gas-phase IR spectrum for this compound is available in public databases like that of the National Institute of Standards and Technology (NIST). nist.gov

The analysis focuses on the fingerprint region of the spectrum where these characteristic absorptions occur. The presence of strong C-O-C stretching vibrations is a key indicator of the compound's identity.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration
~2900-3000 C-H stretch (alkane)
~1100–1250 C-O-C stretch (ether)

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a standard analytical method for assessing the purity of volatile compounds like this compound. The technique separates components of a mixture based on their partitioning between a stationary phase within a column and a mobile gas phase. cdc.gov For MEM-Cl, commercial grades often show a purity of greater than 92.5% when analyzed by GC.

In a typical GC analysis, a small sample is injected into the instrument where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the sample through a capillary column (e.g., DB-624). derpharmachemica.com The separation occurs based on the compound's boiling point and its interaction with the stationary phase. A detector, commonly a Flame Ionization Detector (FID), generates a signal as the compound elutes from the column, producing a chromatogram. derpharmachemica.comkeikaventures.com The retention time is a characteristic property used to identify the compound, while the peak area corresponds to its concentration, allowing for quantitative purity assessment.

GC is also an effective tool for reaction monitoring in syntheses that either produce or consume MEM-Cl. By taking aliquots from the reaction mixture over time and analyzing them by GC, chemists can track the disappearance of starting materials and the appearance of the desired product, thereby determining the reaction's progress and endpoint.

Safety Considerations and Management in Academic Laboratories

Laboratory Handling Protocols and Personal Protective Equipment

Proper handling of 2-Methoxyethoxymethyl chloride is critical to minimize exposure and ensure a safe laboratory environment. washington.edu All operations involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of its vapors. fishersci.com Engineering controls, such as explosion-proof ventilation and lighting, are also recommended. fishersci.com

Personal Protective Equipment (PPE) is the final line of defense against exposure and must be worn at all times when handling MEM-Cl. slu.edu The minimum required PPE includes a chemical-resistant lab coat, nitrile gloves, and tight-sealing safety goggles. ncsu.edu For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles. fishersci.comtau.ac.il It is also imperative to ensure that eyewash stations and safety showers are readily accessible in the immediate work area. fishersci.com

Due to the flammable nature of this compound, precautions against static discharge must be implemented. labscoop.comtcichemicals.com This includes the use of non-sparking tools and grounding/bonding of containers and receiving equipment during transfers. labscoop.comtcichemicals.com Open flames, hot surfaces, and other sources of ignition must be strictly avoided in areas where MEM-Cl is handled and stored. fishersci.comthermofisher.com

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required Equipment Purpose
Eye and Face Tight-sealing safety goggles; Face shield for splash hazards. fishersci.comslu.eduProtects against chemical splashes and vapors that can cause serious eye irritation. fishersci.com
Hand Nitrile gloves (minimum). ncsu.eduPrevents skin contact, which can cause irritation. fishersci.com Gloves should be changed immediately if contaminated. slu.edu
Body Chemical-resistant lab coat. Protects clothing and skin from spills and splashes. slu.edu
Respiratory Work in a chemical fume hood. fishersci.com A NIOSH/MSHA approved respirator may be required if exposure limits are exceeded. fishersci.comPrevents inhalation of harmful and irritating vapors. fishersci.com

Storage Conditions and Stability Management

The proper storage of this compound is essential to maintain its chemical integrity and prevent hazardous situations. It should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. fishersci.comaspirasci.com The recommended storage temperature is between 2-8°C. aspirasci.com

Containers of MEM-Cl must be kept tightly sealed to prevent moisture from entering, as it is moisture-sensitive. aspirasci.com Storage under an inert atmosphere, such as argon or nitrogen, is also advised to minimize hydrolysis and degradation. Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

Under normal conditions, this compound is stable. fishersci.comthermofisher.com However, it is incompatible with strong oxidizing agents. fishersci.comthermofisher.com The compound is known to decompose at temperatures above 50°C, which can lead to the release of hazardous substances.

Table 2: Storage and Stability Parameters for this compound

Parameter Guideline Reasoning
Temperature 2–8°C. aspirasci.comTo ensure stability and prevent decomposition.
Atmosphere Store under an inert gas (e.g., argon). To minimize hydrolysis due to moisture sensitivity. aspirasci.com
Container Airtight and tightly sealed. aspirasci.comPrevents exposure to moisture and air.
Location Cool, dry, well-ventilated area away from heat and ignition sources. fishersci.comaspirasci.comTo mitigate flammability and reactivity risks.
Incompatible Materials Strong oxidizing agents. fishersci.comthermofisher.comAvoidance of hazardous reactions.
Stability Stable under normal conditions, but decomposes at >50°C. fishersci.comthermofisher.comTemperature control is crucial for safety.

Mitigation Strategies for Hazardous Reactions and Decomposition

To prevent hazardous reactions, this compound must be kept away from incompatible materials, most notably strong oxidizing agents like peroxides and chlorates. fishersci.com Accidental mixing can lead to vigorous and potentially dangerous reactions.

Decomposition of MEM-Cl can be triggered by exposure to temperatures exceeding 50°C or acidic conditions (pH < 3), where it hydrolyzes to form methoxyethoxy methanol (B129727) and hydrochloric acid. Thermal decomposition can also produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. fishersci.comthermofisher.com To mitigate these risks, it is crucial to control the temperature of reactions and storage environments. Reaction temperatures should be carefully monitored, and purification via distillation should be performed under reduced pressure to keep temperatures low.

In the event of a fire, appropriate extinguishing agents include water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. thermofisher.com Water mist can be used to cool closed containers that are exposed to heat, preventing them from exploding. thermofisher.com

Waste Management and Disposal in Research Settings

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste in accordance with institutional and regulatory guidelines. dartmouth.edumit.edu It should never be disposed of down the drain or in the regular trash. dartmouth.edu

All waste containing MEM-Cl should be collected in sturdy, leak-proof, and clearly labeled containers. dartmouth.edunih.gov The labels must accurately identify the contents, including the full chemical name of this compound. dartmouth.edu Waste containers must be kept tightly sealed except when adding waste and stored in a designated satellite accumulation area. mit.edu

Secondary containment, such as a plastic tray, is required for all liquid chemical waste containers to prevent spills from spreading. mit.edu It is also critical to segregate waste containers of MEM-Cl from incompatible waste materials to prevent hazardous reactions within the waste storage area. dartmouth.edu Once a waste container is full, a waste pick-up should be requested from the institution's Environmental Health and Safety (EHS) department for proper disposal. dartmouth.edu Empty containers that previously held MEM-Cl should be rinsed with a suitable solvent, and this rinsate must also be collected as hazardous waste. nih.gov

Future Research Directions and Open Questions

Development of Catalytic and Highly Selective Methodologies

The traditional synthesis of 2-Methoxyethoxymethyl chloride involves the reaction of 2-methoxyethanol (B45455) with formaldehyde (B43269) and anhydrous hydrogen chloride discofinechem.com. While effective, this method relies on stoichiometric amounts of a corrosive and hazardous reagent. A significant area for future research lies in the development of catalytic and highly selective synthetic methodologies.

Currently, research into catalytic alternatives is gaining traction. For instance, the use of Lewis acids as catalysts presents a promising avenue. Zinc(II) salts have demonstrated catalytic efficiency in the synthesis of other chloroalkyl ethers by facilitating the reaction between acetals and acid halides organic-chemistry.orgresearchgate.net. Future investigations could focus on adapting and optimizing these zinc-based or other Lewis acid catalyst systems specifically for the synthesis of MEM-Cl. The goal would be to achieve high yields under mild conditions with minimal catalyst loading, thereby reducing waste and improving the atom economy of the process.

Table 1: Comparison of Synthetic Methodologies for Chloroalkyl Ethers

MethodReagentsCatalystKey AdvantagesChallenges
Traditional2-Methoxyethanol, Formaldehyde, HCl gasNoneHigh scalabilityUse of hazardous and corrosive HCl gas
Alternative Reagent2-Methoxyethanol, Thionyl Chloride (SOCl₂)NoneAvoids gaseous HClToxicity of thionyl chloride
Catalytic (proposed)2-Methoxyethanol, Formaldehyde sourceLewis Acid (e.g., Zn(II) salts)Milder conditions, reduced wasteCatalyst optimization and recovery

The development of heterogeneous catalysts for the synthesis of MEM-Cl is another important research direction. Solid-supported catalysts would offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow systems. Investigating various porous materials as supports for catalytically active species could lead to robust and efficient catalytic processes for MEM-Cl production.

Exploration of Novel Applications in Interdisciplinary Fields

The primary role of this compound is to introduce the 2-methoxyethoxymethyl (MEM) protecting group, which is valued for its stability under a range of reaction conditions and its selective removal under mild acidic conditions wikipedia.org. Its application is widespread in the total synthesis of complex molecules. For example, it has been instrumental in the synthesis of the antibiotic roxithromycin (B50055) and the toxic mushroom compound Orellanine .

Future research will likely see the expansion of MEM-Cl's application into a broader range of interdisciplinary fields. In medicinal chemistry, the MEM group is already used in the synthesis of peptide-based therapeutics and molecular probes rushim.ru. Its use in the enantioselective synthesis of a MEM-protected aetheramide A derivative, a potent anti-HIV agent, highlights its importance in developing new pharmaceuticals nih.gov. Further exploration of its role in the synthesis of novel drug candidates and in drug delivery systems is a key area for future investigation.

In the realm of materials science, the introduction of the methoxyethoxy functionality via MEM-Cl can be used to modify the properties of polymers and other materials guidechem.com. The chelating ability of the MEM ether can also be exploited as a stereodirecting group in organometallic reactions, a feature that was noted in the stereocontrolled synthesis of taxusin (B16899) chemicalbook.com. This suggests potential applications in the development of new materials with specific physical and chemical properties. Further research into how the incorporation of the MEM group influences material characteristics could open up new avenues in polymer chemistry and materials science.

Table 2: Selected Applications of this compound in Complex Synthesis

FieldApplicationExample CompoundReference
PharmaceuticalsAntibiotic SynthesisRoxithromycin
PharmaceuticalsAnti-HIV Agent SynthesisAetheramide A derivative nih.gov
Natural ProductsToxin SynthesisOrellanine
Peptide ChemistryProtection of amino acid OH groupsSerine and Threonine derivatives discofinechem.com
Organometallic ChemistryStereodirecting groupTaxusin synthesis intermediate chemicalbook.com

Advancement of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, this translates to a search for more environmentally benign synthetic routes that minimize hazardous reagents and waste.

One promising approach is the replacement of anhydrous hydrogen chloride with less hazardous alternatives. Trimethylchlorosilane has been explored as a catalytic substitute for HCl gas, which helps in reducing the corrosion risks associated with gaseous HCl . Other alternative chlorinating agents, such as thionyl chloride and phosphorus oxychloride, can also offer advantages in terms of yield and scalability under specific conditions, while avoiding the direct handling of toxic HCl gas .

The adoption of continuous flow systems for the synthesis of MEM-Cl represents a significant advancement in green chemistry . These systems provide superior control over reaction parameters like temperature and mixing, which is critical for the exothermic chloromethylation process. The enhanced heat dissipation minimizes the formation of byproducts, and the steady introduction of reagents improves reaction efficiency and safety compared to traditional batch processing.

Furthermore, the exploration of greener solvents is a crucial aspect of developing environmentally benign synthetic routes. While dichloromethane (B109758) is commonly used in reactions involving MEM-Cl, its environmental and health impacts are a concern gdut.edu.cn. Research into the use of alternative, more sustainable solvents or even solvent-free reaction conditions could significantly reduce the environmental footprint of processes utilizing this reagent. The use of ionic liquids or supercritical fluids as reaction media are also areas that warrant further investigation for the synthesis of MEM-Cl rushim.ruthepharmajournal.com.

In-depth Mechanistic Understanding through Advanced Computational Studies

A deeper, molecular-level understanding of the reaction mechanisms involving this compound is essential for the rational design of more efficient and selective synthetic methods. Advanced computational studies, such as Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition states, and the energetics of these processes.

While specific DFT studies on the formation of MEM-Cl are not yet widely reported, computational investigations of related reactions, such as the SN2 reaction of methyl chloride, have provided a theoretical framework for understanding the fundamental steps involved acs.org. Future computational research could focus on modeling the reaction mechanism of MEM-Cl synthesis, comparing the energetic profiles of the traditional HCl-mediated route with potential catalytic cycles involving Lewis acids. Such studies could help in identifying the most promising catalysts and reaction conditions.

Moreover, computational methods can be employed to understand the mechanism of hydroxyl group protection by MEM-Cl. Molecular dynamics simulations and docking studies could elucidate the interactions between MEM-Cl, the alcohol substrate, and any catalysts or bases present in the reaction mixture. For instance, computational studies have been used to understand the structural role of specific motifs in alcohol acyltransferases, which catalyze the esterification of alcohols, providing a precedent for the type of insights that can be gained nih.gov. A detailed understanding of these interactions would facilitate the design of more selective protection strategies, particularly in complex molecules with multiple hydroxyl groups.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling 2-Methoxyethoxymethyl chloride in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors, and implement electrostatic discharge precautions due to flammability risks (H226 hazard) . Avoid contact with strong oxidizers (e.g., peroxides, chlorates), as they may trigger hazardous reactions . Emergency measures include rinsing eyes with water for ≥15 minutes and using CO₂/dry chemical extinguishers for fires .

Q. What are the key physical properties relevant to experimental design?

  • Methodological Answer : Key properties include a boiling point of 50–52°C (at 13 mmHg), density of 1.091 g/mL (25°C), and refractive index (n²⁰/D) of 1.426–1.428 . These parameters guide distillation purification and reaction temperature control. The low boiling point necessitates cold traps or reduced-pressure setups to prevent volatilization during synthesis .

Q. Which materials are incompatible with MEM chloride during reactions?

  • Methodological Answer : MEM chloride reacts violently with strong oxidizers (e.g., KMnO₄, HNO₃), producing toxic gases like HCl and CO . Ensure glassware is free of residual oxidizing agents. Inert atmospheres (N₂/Ar) are recommended for reactions involving nucleophiles or bases to prevent unintended decomposition .

Q. What are the optimal storage conditions for MEM chloride?

  • Methodological Answer : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to minimize hydrolysis . Use moisture-free environments (e.g., desiccators) and ground equipment to avoid static ignition . Label containers with hazard warnings (H302, H350) and monitor for leaks .

Advanced Research Questions

Q. How does MEM chloride’s stability vary under thermal or acidic conditions?

  • Methodological Answer : MEM chloride is stable at recommended storage temperatures but decomposes at >50°C, releasing HCl and CO . Under acidic conditions (pH < 3), it hydrolyzes to form methoxyethoxy methanol and HCl. Stability studies should include TGA/DSC analysis to map decomposition thresholds .

Q. What decomposition products form during combustion or thermal degradation?

  • Methodological Answer : Thermal decomposition (e.g., fire) generates HCl gas, CO, and traces of chlorinated hydrocarbons . Use FT-IR or GC-MS to detect these byproducts. Mitigation involves scrubbers for HCl neutralization and CO detectors in lab spaces .

Q. How does the MEM protecting group compare to SEM in carbohydrate chemistry?

  • Methodological Answer : The SEM group (2-(trimethylsilyl)ethoxymethyl) offers advantages over MEM due to its cleavage under milder acidic conditions (e.g., TFA/CH₂Cl₂ vs. MEM’s harsher HCl/MeOH). MEM is less suitable for acid-sensitive substrates . Comparative studies should evaluate reaction yields and byproduct profiles via HPLC or NMR .

Q. How can conflicting toxicology data (e.g., carcinogenicity classifications) inform risk assessments?

  • Methodological Answer : MEM chloride is classified by IARC as Group 1 (carcinogenic) due to structural similarity to chloromethyl ethers, but NTP lists oxybis(chloromethane) as a known carcinogen . Researchers must adopt ALARA principles, use gloveboxes for high-exposure protocols, and validate air quality with OSHA-compliant sensors .

Q. What analytical methods are recommended for characterizing MEM chloride purity?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm structure (δ ~3.3 ppm for methoxy protons) and GC-MS for impurity profiling . Karl Fischer titration quantifies water content, critical for moisture-sensitive reactions .

Q. What disposal protocols align with environmental regulations for MEM chloride waste?

  • Methodological Answer : Neutralize waste with 10% NaOH, then incinerate in EPA-approved facilities with afterburners/scrubbers . Contaminated solvents (e.g., dichloromethane) require separate collection for halogenated waste processing .

Q. How can MEM chloride be purified post-synthesis?

  • Methodological Answer : Fractional distillation under reduced pressure (10–15 mmHg) at 50–52°C yields high-purity MEM chloride . Monitor for discoloration (indicator of decomposition) and validate purity via refractive index .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.